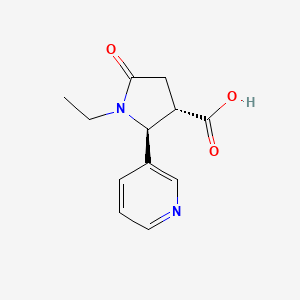
Phenyl 4-((2-(cyclopentylthio)acetamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 4-((2-(cyclopentylthio)acetamido)methyl)piperidine-1-carboxylate, also known as PCTA, is a chemical compound that has been studied for its potential applications in scientific research. PCTA is a piperidine derivative that has been synthesized through a specific method, which will be discussed in The compound has shown promising results in various scientific studies, particularly in its mechanism of action and biochemical and physiological effects. This paper will provide an overview of PCTA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Oxindole Synthesis via Palladium-catalyzed CH Functionalization
This study by Magano, Kiser, Shine, and Chen (2014) discusses the use of compounds similar to Phenyl 4-((2-(cyclopentylthio)acetamido)methyl)piperidine-1-carboxylate in oxindole synthesis using palladium-catalyzed CH functionalization. This method is significant in medicinal chemistry synthesis, particularly as an inhibitor for the serine palmitoyl transferase enzyme (Magano et al., 2014).
Diarylacetylene Piperidinyl Amides as Novel Anxiolytics
Kordik, Luo, Gutherman, et al. (2006) explored the use of piperidine acetamide derivatives, which are structurally related to this compound, in developing novel anxiolytics. These compounds showed modest affinity for neurokinin NK-1 and 2 receptors, which are involved in mood and emotion regulation (Kordik et al., 2006).
Synthesis, Spectral Analysis, and Anti-bacterial Study of N-substituted Derivatives
Khalid, Aziz‐ur‐Rehman, Abbasi, et al. (2016) conducted a study on the synthesis of N-substituted derivatives of a compound structurally similar to this compound. These compounds exhibited moderate to significant antibacterial activity, showcasing their potential in medicinal chemistry (Khalid et al., 2016).
Novel (4-piperidin-1-yl)-phenyl Sulfonamides as Potent and Selective Human Beta(3) Agonists
Hu, Ellingboe, Han, et al. (2001) investigated a series of novel (4-piperidin-1-yl)-phenyl sulfonamides for their biological activity on the human beta(3)-adrenergic receptor. The study highlights the importance of the piperidine structure in the development of potent and selective agonists for therapeutic applications (Hu et al., 2001).
Synthesis of N-substituted Acetamide Derivatives of Azinane-bearing 1,3,4-oxadiazole Nucleus
Iqbal, Jamal, Iqbal, et al. (2017) focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, similar to the structure of interest. These compounds were evaluated for their antibacterial potentials, showing moderate inhibitory effects against various bacterial strains (Iqbal et al., 2017).
Propiedades
IUPAC Name |
phenyl 4-[[(2-cyclopentylsulfanylacetyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c23-19(15-26-18-8-4-5-9-18)21-14-16-10-12-22(13-11-16)20(24)25-17-6-2-1-3-7-17/h1-3,6-7,16,18H,4-5,8-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISXLFFTOQUOBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(Adamantane-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2804941.png)
![2-[[1-[(4-Cyano-2-fluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2804942.png)
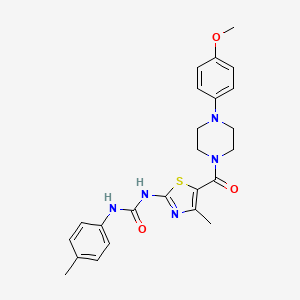
![1-Azaspiro[3.6]decan-2-one](/img/structure/B2804944.png)
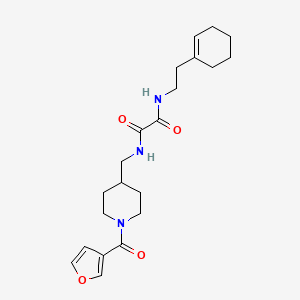
![2-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2804948.png)
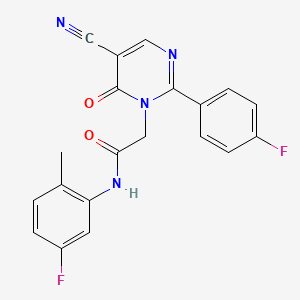
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2804951.png)
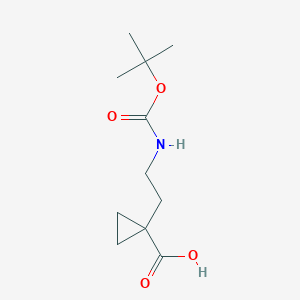
![1-(Tert-butyl)-3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)urea](/img/structure/B2804955.png)
![2-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-methyl-1,2-dihydrophthalazin-1-one](/img/structure/B2804956.png)
![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2804957.png)
